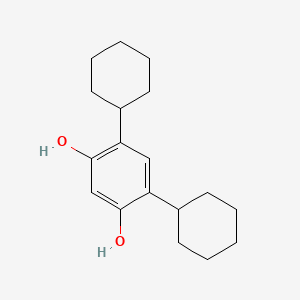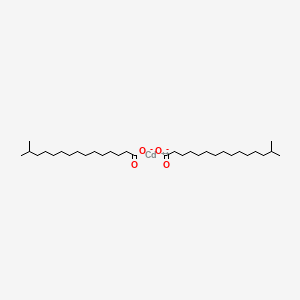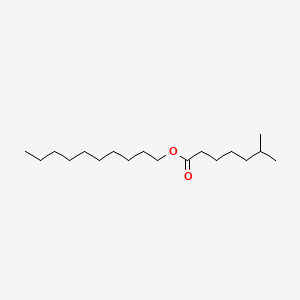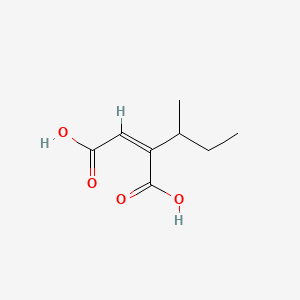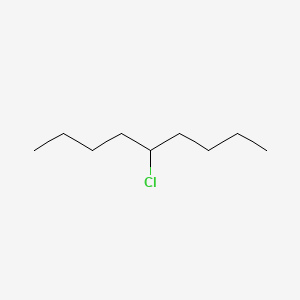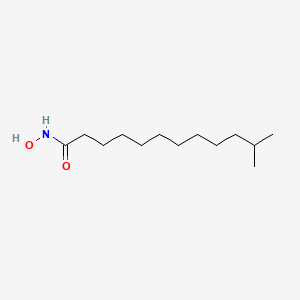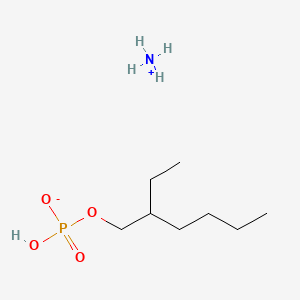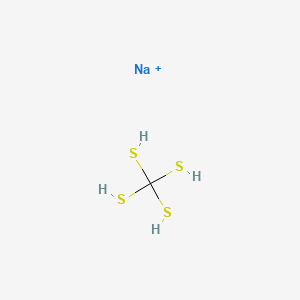
Methanetetrathiol, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methanetetrathiol, sodium salt can be synthesized by reacting methanethiol with sodium hydroxide. The reaction typically occurs in an aqueous solution and can be represented by the following equation:
CH3SH+NaOH→CH3SNa+H2O
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to prevent the release of methanethiol, which has a strong and unpleasant odor .
化学反応の分析
Types of Reactions
Methanetetrathiol, sodium salt undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, where it can replace a leaving group in an organic molecule.
Oxidation: It can be oxidized to form disulfides.
Reduction: It can reduce certain compounds, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Methylthioethers are commonly formed.
Oxidation: Disulfides are the major products.
Reduction: The products depend on the specific reaction but can include various reduced sulfur compounds.
科学的研究の応用
Methanetetrathiol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methylthioethers and other sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用機序
Methanetetrathiol, sodium salt exerts its effects primarily through its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic activity is due to the presence of the negatively charged sulfur atom, which is highly reactive towards electrophiles .
類似化合物との比較
Similar Compounds
- Sodium ethylthiolate (C2H5SNa)
- Sodium propylthiolate (C3H7SNa)
- Sodium butylthiolate (C4H9SNa)
Uniqueness
Methanetetrathiol, sodium salt is unique due to its high nucleophilicity and reactivity, which makes it particularly useful in organic synthesis. Its small molecular size also allows for greater versatility in reactions compared to larger thiolates .
特性
CAS番号 |
52345-74-1 |
|---|---|
分子式 |
CH4NaS4+ |
分子量 |
167.3 g/mol |
IUPAC名 |
sodium;methanetetrathiol |
InChI |
InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1 |
InChIキー |
MWOAQIRSOWIARK-UHFFFAOYSA-N |
正規SMILES |
C(S)(S)(S)S.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


